

Environmental fate and ecotoxicology of Fluthiacet-methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Fluthiacet
Cat. No.:	B1258404

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Ecotoxicology of **Fluthiacet-methyl**

Introduction

Fluthiacet-methyl is a selective, post-emergence herbicide used for the control of a variety of broadleaf weeds in crops such as corn, soybeans, and cotton.^{[1][2][3]} Belonging to the thiadiazole chemical class, it acts as a proherbicide, meaning it is converted into its active form, **fluthiacet**, within the target plant. The mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).^{[1][2][4]} This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, generates reactive oxygen species. These species cause swift lipid peroxidation and destruction of cell membranes, resulting in the desiccation and necrosis of weed tissues.^[2] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of **Fluthiacet-methyl**, based on publicly available data.

Environmental Fate

The environmental fate of a pesticide describes its transport and transformation in various environmental compartments, including soil, water, and air. These processes determine the pesticide's persistence, mobility, and potential for exposure to non-target organisms.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical by non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis: **Fluthiacet**-methyl's stability in water is highly dependent on pH. It is stable under acidic conditions but degrades rapidly as the pH becomes neutral and then alkaline.[\[1\]](#)

Table 1: Hydrolytic Degradation of **Fluthiacet**-methyl

pH	Half-life (DT ₅₀)	Reference
5	484.8 days	[1]
7	17.7 days	[1]

| 9 | 0.2 days |[\[1\]](#) |

Photolysis: Photodegradation by sunlight is a significant route of dissipation for **Fluthiacet**-methyl in both water and soil environments. The photolysis half-life in light is reported to be 4.92 days.[\[1\]](#) On soil surfaces, the combined half-life of the parent compound and its primary degradates is approximately 12.4 days, indicating that sunlight plays a crucial role in its breakdown in terrestrial environments.[\[5\]](#)

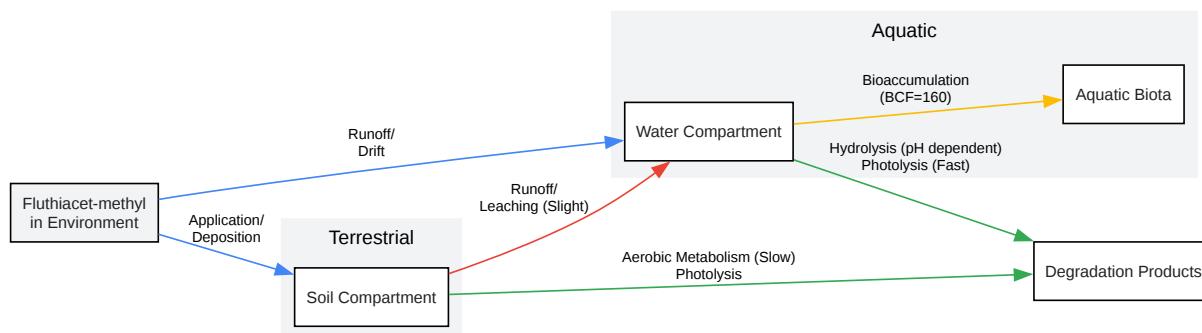
Table 2: Photolytic Degradation of **Fluthiacet**-methyl

Medium	Half-life (DT ₅₀)	Reference
Water	4.92 days	[1]

| Soil | 12.4 days |[\[5\]](#) |

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of a substance by microorganisms, such as bacteria and fungi, and is a key factor in determining its persistence in soil and aquatic systems.


Aerobic Soil Metabolism: Under aerobic conditions, **Fluthiacet-methyl** and its metabolites are persistent. The combined effective aerobic soil half-life has been reported as 305 days, with a high degree of uncertainty (95% confidence range of approximately 200 to 1,100 days).[6] Due to this uncertainty, a conservative half-life of 915 days has been used for environmental modeling purposes.[6]

Anaerobic Soil Metabolism: Specific data for the degradation half-life of **Fluthiacet-methyl** under anaerobic soil conditions are not readily available in the reviewed literature.

Mobility and Transport

Soil Adsorption (Koc): The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles, particularly organic carbon. This is quantified by the organic carbon-water partition coefficient (Koc). The estimated Koc for **Fluthiacet-methyl** is 2,700 L/kg. Based on standard classification schemes, this value suggests that **Fluthiacet-methyl** is expected to have slight mobility in soil. However, some data sheets have characterized it as being very mobile, indicating potential variability based on soil type and conditions.[6]

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). For **Fluthiacet-methyl**, the estimated BCF is 160.[4] This suggests a high potential for bioconcentration in aquatic organisms. Conversely, some safety data sheets state that the substance does not have a potential for bioconcentration.[6]

[Click to download full resolution via product page](#)

Environmental fate pathways of **Fluthiacet-methyl**.

Ecotoxicology

Ecotoxicology evaluates the effects of chemical substances on non-target organisms within an ecosystem. The following tables summarize the acute and chronic toxicity of **Fluthiacet-methyl** to a range of aquatic and terrestrial organisms.

Aquatic Toxicity

Fluthiacet-methyl demonstrates high toxicity to fish and very high toxicity to aquatic plants, particularly green algae.

Table 3: Toxicity to Fish

Species	Endpoint	Value (mg/L)	Exposure	Reference
Rainbow Trout <i>(Oncorhynchus mykiss)</i>	96-h LC ₅₀	0.043	Acute	[7]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-h LC ₅₀	0.14	Acute	[7]
Sheepshead Minnow (<i>Cyprinodon variegatus</i>)	96-h LC ₅₀	0.16	Acute	[7]
Carp (<i>Cyprinus carpio</i>)	96-h LC ₅₀	0.60	Acute	[7]

| Fathead Minnow (*Pimephales promelas*) | NOAEC | 0.0027 | Chronic (ELS) |[\[5\]](#) |

Table 4: Toxicity to Aquatic Invertebrates

Species	Endpoint	Value (mg/L)	Exposure	Reference
Daphnia magna (Water Flea)	48-h EC ₅₀	>2.3	Acute	[7]

| Daphnia magna (Water Flea) | 21-d NOEC | 0.035 | Chronic |[\[1\]](#)[\[5\]](#) |

Table 5: Toxicity to Aquatic Plants

Species	Endpoint	Value (mg/L)	Exposure	Reference
P. subcapitata (Green Algae)	72-h EC ₅₀	0.00251	Acute	[1] [6]
Anabaena flos-aquae (Blue-green Algae)	5-d NOEL	18.4	Acute	[7] [8]

| Lemna gibba (Duckweed) | EC₅₀ | 0.0022 | Acute |[\[7\]](#) |

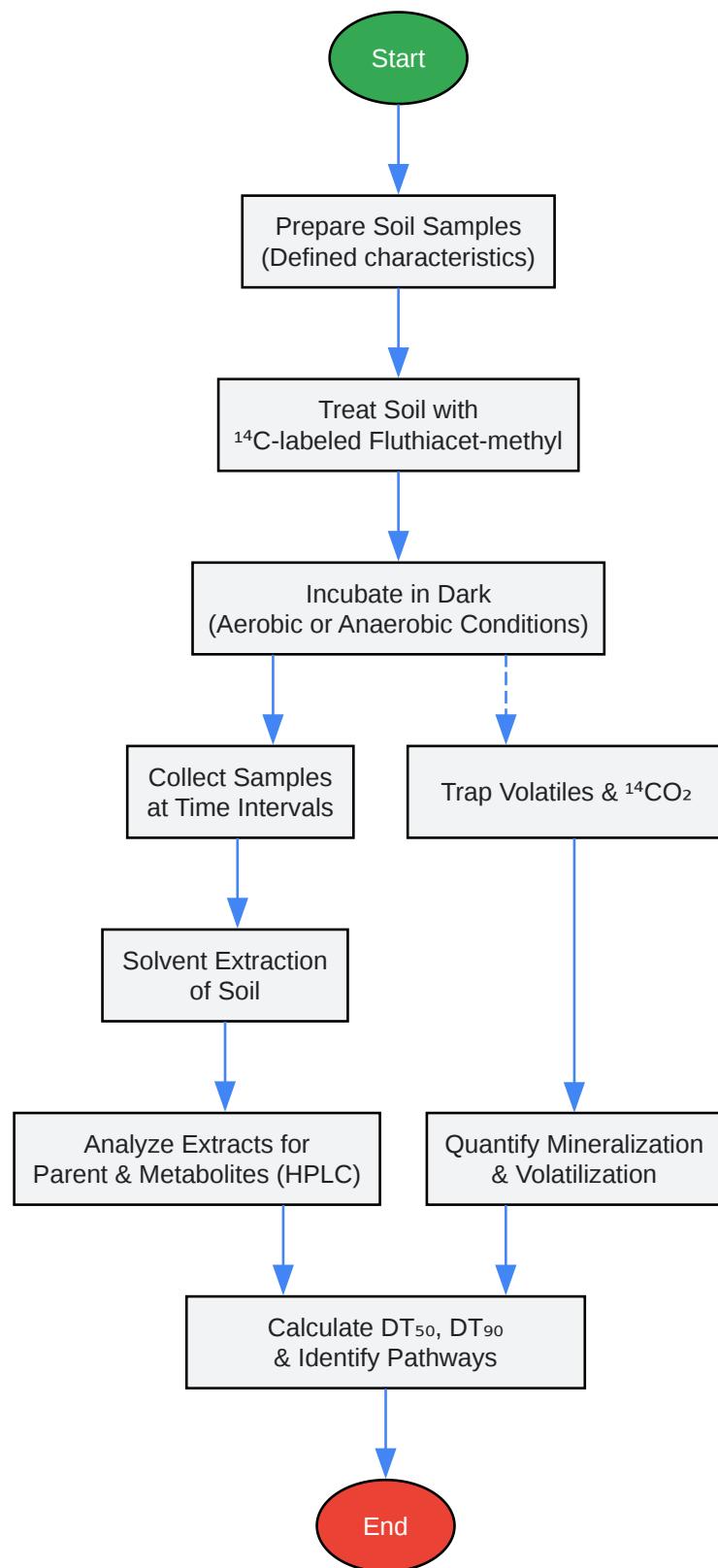
Terrestrial Toxicity

Fluthiacet-methyl generally exhibits low acute toxicity to terrestrial fauna such as birds, bees, and earthworms.

Table 6: Toxicity to Terrestrial Organisms

Organism	Species	Endpoint	Value	Reference
Avian (Oral)	Colinus virginianus (Bobwhite Quail)	Acute LD ₅₀	>2250 mg/kg bw	[4]
Avian (Dietary)	Colinus virginianus (Bobwhite Quail)	5-day LC ₅₀	>5620 mg/kg diet	[1] [7]
Honey Bee	Apis mellifera	Acute Contact LD ₅₀	>100 µg/bee	[1] [7]

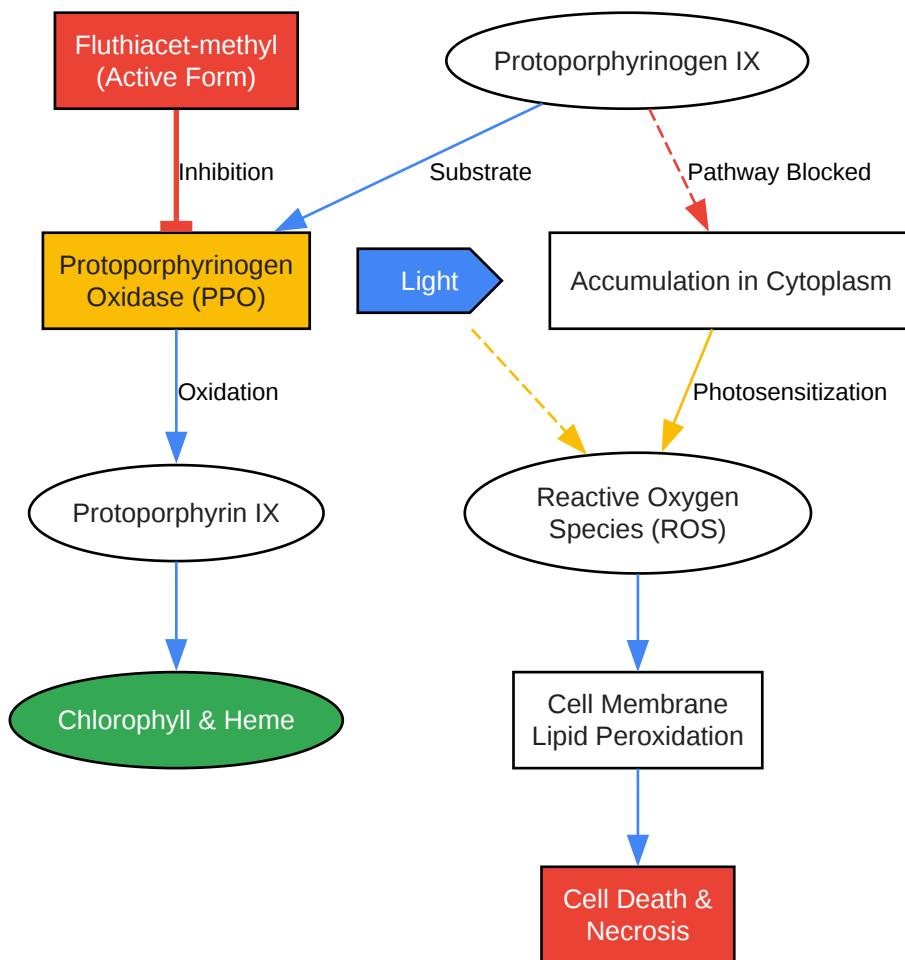
| Earthworm | Eisenia fetida | LC₅₀ | >948 mg/kg soil |[\[7\]](#) |


Experimental Protocols

The data presented in this guide are generated using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

These protocols ensure data quality, consistency, and comparability.

Environmental Fate Protocols


- Aerobic and Anaerobic Transformation in Soil (OECD 307): This study evaluates the rate and pathway of degradation in soil.^[1] The test substance, typically radiolabeled, is applied to soil samples incubated under controlled aerobic or anaerobic conditions in the dark. At various intervals (up to 120 days), soil is extracted and analyzed for the parent compound and transformation products. Evolved CO₂ is trapped to quantify mineralization. The results are used to calculate degradation half-lives (DT₅₀ and DT₉₀).
- Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method determines a chemical's tendency to bind to soil.^[1] Soil samples of varying organic carbon content are agitated with an aqueous solution of the test substance until equilibrium is reached. The phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference. This allows for the calculation of the adsorption coefficient (Kd) and the organic carbon-normalized coefficient (Koc).

[Click to download full resolution via product page](#)

Workflow for OECD 307 Soil Metabolism Study.

Ecotoxicology Protocols

- Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance lethal to 50% of the test fish (LC₅₀) over a 96-hour period.^[1] Fish (e.g., Rainbow Trout) are exposed to at least five concentrations of the test substance in a geometric series. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
- Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses acute toxicity to aquatic invertebrates.^[9] Young daphnids (<24 hours old) are exposed to a range of concentrations. The primary endpoint is immobilization, defined as the inability to swim after gentle agitation. The concentration that immobilizes 50% of the daphnids (EC₅₀) is calculated.
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates effects on primary producers.^[5] Exponentially growing cultures of algae (e.g., P. subcapitata) are exposed to various concentrations of the test substance. The inhibition of growth is measured by changes in cell density over time, and the concentration causing a 50% reduction in growth rate (EC₅₀) is determined.
- Avian Acute Oral Toxicity Test (OECD 223): This test determines the median lethal dose (LD₅₀) for birds.^[9] The test substance is administered as a single oral dose (gavage) to birds (e.g., Bobwhite Quail). The animals are then observed for at least 14 days for mortality and signs of toxicity.
- Honeybee, Acute Contact Toxicity Test (OECD 214): This protocol assesses the contact toxicity to honeybees.^[1] Bees are anesthetized and a precise droplet of the test substance in a carrier solvent is applied to their dorsal thorax. Mortality is recorded over 48 to 96 hours to determine the contact LD₅₀ (the dose lethal to 50% of the bees).
- Earthworm, Acute Toxicity Test (OECD 207): This test determines the toxicity to soil-dwelling organisms.^[1] Earthworms (e.g., Eisenia fetida) are exposed to the test substance mixed into an artificial soil substrate. Mortality is assessed after 7 and 14 days to calculate the LC₅₀ (the concentration lethal to 50% of the worms).

[Click to download full resolution via product page](#)

Mode of action: PPO inhibition by **Fluthiacet-methyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdms.net [cdms.net]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Fluthiacet-methyl [drugfuture.com]

- 4. Fluthiacet-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Fluthiacet-methyl | Herbicide for Plant Science Research [benchchem.com]
- 6. ag.fmc.com [ag.fmc.com]
- 7. Fluthiacet-methyl [9ele.com]
- 8. Herbicidas de alta calidad buena calidad Fluthiacet Metilo (95%TC, 5%EC) - China
Flutiacet-metilo, Flutiacet-metilo (95%TC [es.made-in-china.com]
- 9. ag.fmc.com [ag.fmc.com]
- To cite this document: BenchChem. [Environmental fate and ecotoxicology of Fluthiacet-methyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1258404#environmental-fate-and-ecotoxicology-of-fluthiacet-methyl\]](https://www.benchchem.com/product/b1258404#environmental-fate-and-ecotoxicology-of-fluthiacet-methyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com